molecular formula C17H18F3N3O4S B5102382 N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide CAS No. 6212-21-1

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide

Cat. No.: B5102382
CAS No.: 6212-21-1
M. Wt: 417.4 g/mol
InChI Key: ONGBHUNASFGWEA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide is a complex organic compound characterized by the presence of a nitro group, a trifluoromethyl group, and a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide typically involves multiple steps:

    Amination: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.

    Coupling Reaction: The resulting 2-nitro-4-(trifluoromethyl)aniline is coupled with 4-bromobutylbenzenesulfonamide in the presence of a base like potassium carbonate to form the desired product.

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors, automated systems for precise control of reaction conditions, and efficient purification techniques to ensure high yield and purity.

Chemical Reactions Analysis

Types of Reactions

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide undergoes various chemical reactions, including:

    Reduction: The nitro group can be reduced to an amino group using reducing agents like hydrogen gas in the presence of a palladium catalyst.

    Substitution: The trifluoromethyl group can participate in nucleophilic aromatic substitution reactions.

    Oxidation: The amino group can be oxidized to a nitro group or other functional groups using oxidizing agents like potassium permanganate.

Common Reagents and Conditions

    Reducing Agents: Hydrogen gas with palladium catalyst, iron powder with hydrochloric acid.

    Oxidizing Agents: Potassium permanganate, nitric acid.

    Bases: Potassium carbonate, sodium hydroxide.

Major Products

    Reduction: Formation of 2-amino-4-(trifluoromethyl)aniline.

    Substitution: Formation of various substituted derivatives depending on the nucleophile used.

    Oxidation: Formation of nitro derivatives or other oxidized products.

Scientific Research Applications

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide has several scientific research applications:

    Medicinal Chemistry: It is investigated for its potential as a pharmacophore in the development of new drugs, particularly for its ability to interact with biological targets.

    Materials Science: The compound’s unique structural features make it a candidate for the development of advanced materials with specific properties, such as high thermal stability and resistance to chemical degradation.

    Biological Studies: It is used in studies to understand its interactions with enzymes and receptors, providing insights into its mechanism of action and potential therapeutic uses.

Mechanism of Action

The mechanism of action of N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The nitro and trifluoromethyl groups play a crucial role in binding to these targets, influencing the compound’s biological activity. The exact pathways and molecular targets can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Similar Compounds

    2-Nitro-4-(trifluoromethyl)aniline: Shares the nitro and trifluoromethyl groups but lacks the benzenesulfonamide moiety.

    4-(Trifluoromethyl)aniline: Contains the trifluoromethyl group but lacks the nitro and benzenesulfonamide groups.

    Benzenesulfonamide: Contains the sulfonamide group but lacks the nitro and trifluoromethyl groups.

Uniqueness

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide is unique due to the combination of its functional groups, which confer specific chemical and biological properties. This combination allows for diverse applications and interactions that are not possible with simpler compounds.

Properties

IUPAC Name

N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H18F3N3O4S/c18-17(19,20)13-8-9-15(16(12-13)23(24)25)21-10-4-5-11-22-28(26,27)14-6-2-1-3-7-14/h1-3,6-9,12,21-22H,4-5,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ONGBHUNASFGWEA-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)S(=O)(=O)NCCCCNC2=C(C=C(C=C2)C(F)(F)F)[N+](=O)[O-]
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H18F3N3O4S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID20387466
Record name N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

417.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

6212-21-1
Record name N-[4-[2-nitro-4-(trifluoromethyl)anilino]butyl]benzenesulfonamide
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID20387466
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.